Benzyl (2S)-3-methyl-2-(methylamino)butanoate hydrochloride
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Overview
Description
Benzyl (2S)-3-methyl-2-(methylamino)butanoate hydrochloride is a chemical compound that belongs to the class of organic compounds known as esters. It is characterized by the presence of a benzyl group attached to a butanoate ester, with a methylamino substituent on the second carbon of the butanoate chain. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2S)-3-methyl-2-(methylamino)butanoate hydrochloride typically involves the esterification of the corresponding carboxylic acid with benzyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S)-3-methyl-2-(methylamino)butanoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Benzyl (2S)-3-methyl-2-(methylamino)butanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (2S)-3-methyl-2-(methylamino)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzyl (1s,3s)-3-(methylamino)cyclobutylcarbamate hydrochloride: Similar structure but with a cyclobutyl ring instead of a butanoate chain.
Benzylamine: A simpler compound with a benzyl group attached to an amine.
Uniqueness
Benzyl (2S)-3-methyl-2-(methylamino)butanoate hydrochloride is unique due to its specific ester structure and the presence of both a benzyl group and a methylamino substituent. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H20ClNO2 |
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Molecular Weight |
257.75 g/mol |
IUPAC Name |
benzyl (2S)-3-methyl-2-(methylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-10(2)12(14-3)13(15)16-9-11-7-5-4-6-8-11;/h4-8,10,12,14H,9H2,1-3H3;1H/t12-;/m0./s1 |
InChI Key |
IIOWXLQHGRGBOA-YDALLXLXSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)NC.Cl |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=CC=C1)NC.Cl |
Origin of Product |
United States |
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